Bienvenue dans la boutique en ligne BenchChem!

1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Physicochemical property comparison Lipophilicity Medicinal chemistry SAR

1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2319806-89-6) is a synthetic small-molecule urea derivative featuring a 7-oxaspiro[3.5]nonane core linked via urea to a 4-chlorobenzyl group. Its molecular formula is C16H21ClN2O2, with a molecular weight of 308.81 Da, a calculated logP of approximately 4.14, a topological polar surface area (TPSA) of 58.29 Ų, and a fraction sp³ (Fsp³) of 0.50.

Molecular Formula C16H21ClN2O2
Molecular Weight 308.81
CAS No. 2319806-89-6
Cat. No. B2468239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea
CAS2319806-89-6
Molecular FormulaC16H21ClN2O2
Molecular Weight308.81
Structural Identifiers
SMILESC1CC2(C1NC(=O)NCC3=CC=C(C=C3)Cl)CCOCC2
InChIInChI=1S/C16H21ClN2O2/c17-13-3-1-12(2-4-13)11-18-15(20)19-14-5-6-16(14)7-9-21-10-8-16/h1-4,14H,5-11H2,(H2,18,19,20)
InChIKeyXLKXHCLHHJDSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2319806-89-6): Spirocyclic Urea Research Compound Procurement Guide


1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2319806-89-6) is a synthetic small-molecule urea derivative featuring a 7-oxaspiro[3.5]nonane core linked via urea to a 4-chlorobenzyl group. Its molecular formula is C16H21ClN2O2, with a molecular weight of 308.81 Da, a calculated logP of approximately 4.14, a topological polar surface area (TPSA) of 58.29 Ų, and a fraction sp³ (Fsp³) of 0.50 [1]. The compound belongs to the class of spirocyclic ureas, a scaffold explored in drug discovery for targets including glucagon receptor, ROCK, FAAH, MAGL, and urea transporters [2]. As of 2025, no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound has been deposited in ChEMBL or reported in peer-reviewed literature [1].

Why In-Class Spirocyclic Ureas Cannot Substitute for 1-[(4-Chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2319806-89-6)


Within the 7-oxaspiro[3.5]nonan-1-yl urea series, small structural permutations produce quantifiable differences in physicochemical properties that preclude generic substitution. The 4-chlorobenzyl substituent of this compound generates a distinct combination of lipophilicity (clogP ~4.14), molecular weight (308.81 Da), and electronic character compared to analogs bearing 4-methoxybenzyl (MW 304.4, additional H-bond acceptor), 4-chlorophenyl without methylene linker (MW 294.77, altered conformational flexibility), or naphthalen-1-ylmethyl (higher logP, larger aromatic surface) substituents . In spirocyclic urea series targeting enzymes such as FAAH and ROCK, even single-atom changes to the N-substituent have been shown to shift IC₅₀ values by orders of magnitude [1]. Consequently, procurement of the exact CAS number is essential for reproducibility in structure-activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2319806-89-6) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Chlorobenzyl vs. 4-Methoxybenzyl Analog

The target compound (CAS 2319806-89-6, MW 308.81, clogP ~4.14) differs from its closest commercially available analog, 1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2309538-91-6, MW 304.4), by the Cl→OCH₃ substitution at the benzyl para position [1]. This single-atom change increases molecular weight by 4.4 Da (308.81 vs. 304.4) and alters both hydrogen-bonding capacity (Cl is a weak H-bond acceptor; OCH₃ adds a stronger H-bond acceptor) and electronic surface potential. The logP difference (estimated ΔlogP ≈ +0.5 to +1.0 for Cl vs. OCH₃) may influence membrane permeability and non-specific protein binding in cellular assays [1].

Physicochemical property comparison Lipophilicity Medicinal chemistry SAR

Methylene Linker Presence vs. Direct Aryl Attachment: Conformational and Steric Differentiation

The target compound incorporates a methylene (–CH₂–) spacer between the urea nitrogen and the 4-chlorophenyl ring. Its direct analog 1-(4-chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea (CAS 2309556-02-1, MW 294.77) lacks this spacer, attaching the phenyl ring directly to the urea NH . This structural difference has three quantifiable consequences: (i) molecular weight reduction of 14.0 Da (308.81 → 294.77); (ii) loss of one rotatable bond (7 → 6); (iii) altered urea NH electronics due to direct aryl conjugation vs. benzylic isolation. In published spirocyclic urea SAR, the presence or absence of a methylene linker has been shown to modulate target affinity by factors of 10- to 100-fold in FAAH and ROCK inhibitor series [1].

Conformational flexibility Steric bulk Urea pharmacophore geometry

Fraction sp³ (Fsp³) as a Marker of Three-Dimensional Complexity vs. Planar Aromatic Analogs

The target compound has an Fsp³ value of 0.50, reflecting a balanced mix of sp³-hybridized carbons (from the spirocyclic core and methylene linker) and sp²-hybridized carbons (from the aromatic ring and urea carbonyl) [1]. In comparison, the naphthalen-1-ylmethyl analog 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea would have a lower Fsp³ (~0.37–0.42) due to the larger aromatic system, while the tetrahydropyran analog 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea would have a higher Fsp³ (~0.60–0.65) . Fsp³ has been correlated with clinical success rates in drug discovery, with higher values associated with improved solubility and reduced promiscuity [2]. The target compound occupies an intermediate Fsp³ position within this analog series, balancing aromatic recognition with three-dimensional character.

Fsp3 3D molecular complexity Drug-likeness Screening library design

Absence of Published Bioactivity Data: A Differentiator for Novel Target Discovery vs. Precedented Analogs

As confirmed by the ZINC database and ChEMBL, there is no known bioactivity data for this compound across any target or assay system [1]. This contrasts with certain structurally related spirocyclic ureas in the 7-azaspiro[3.5]nonane series (e.g., PF-04862853, FAAH IC₅₀ = 2.0–26 nM) and spiro-fused cyclic ureas disclosed as ROCK inhibitors in patent US10787450B2, which have defined target engagement profiles [2][3]. The absence of precedent means this compound provides a probe for exploring novel target space without pre-existing pharmacological bias. For procurement decisions, this compound is suitable for de novo phenotypic screening or virtual screening campaigns where novelty and unexplored chemical space are prioritized over known target activity.

Novel chemical space Screening library Intellectual property Target deconvolution

Optimal Research Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2319806-89-6)


Spirocyclic-Focused Fragment or Lead-Like Screening Library Enrichment

With Fsp³ of 0.50 and MW of 308.81 Da, this compound falls within lead-like chemical space and provides balanced 3D character suitable for spirocyclic-enriched screening libraries [1]. Its intermediate lipophilicity (clogP ~4.14) and modest hydrogen-bonding capacity make it appropriate for diversity-oriented synthesis (DOS) library design targeting protein-protein interactions or enzymes with shallow binding pockets [1][2].

SAR Exploration of 4-Chlorobenzyl Urea Pharmacophores Against Novel Targets

The 4-chlorobenzyl urea motif has precedent in biologically active compounds including kinase inhibitors, soluble epoxide hydrolase inhibitors, and antimicrobial agents [1]. This compound can serve as a core scaffold for systematic SAR studies where the 7-oxaspiro[3.5]nonane moiety provides conformational constraint distinct from simpler cycloalkyl or heterocyclic urea derivatives, potentially revealing new selectivity vectors [2].

Negative Control or Inactive Comparator for Spirocyclic Urea Tool Compounds

Given the confirmed absence of bioactivity data in ChEMBL and ZINC [1], this compound may be deployed as a structurally matched negative control in assays where active spirocyclic ureas (e.g., FAAH inhibitors, ROCK inhibitors, or MAGL inhibitors) are being profiled [2]. Its close structural resemblance to active chemotypes combined with the absence of known target engagement makes it suitable for ruling out assay interference from the spirocyclic urea scaffold itself.

Computational Chemistry and Virtual Screening Benchmarking

The compound's well-defined 2D and 3D structure, combined with its absence of experimental bioactivity data, makes it a useful test case for validating docking algorithms, molecular dynamics simulations, or machine learning-based activity prediction models [1]. The spirocyclic core presents conformational sampling challenges that can stress-test computational methods, while the chlorophenyl substituent provides a defined electronic feature for QM/MM calculations [1].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.